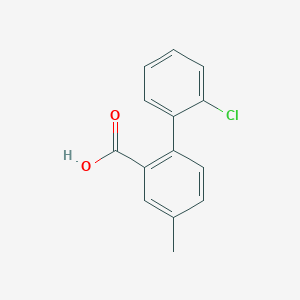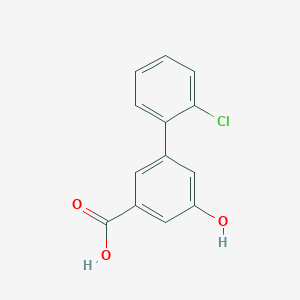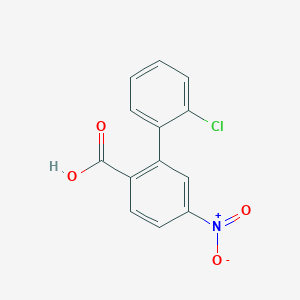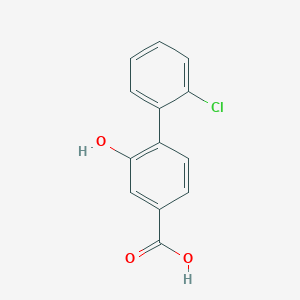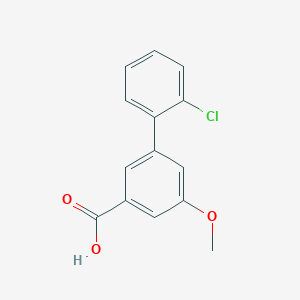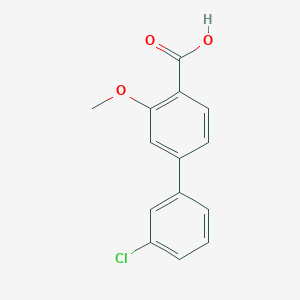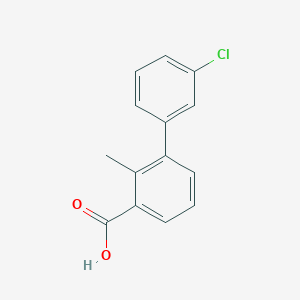
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-2-methylbenzoic acid (3-CPMB) is a small organic compound with a molecular formula of C11H9ClO2. It is a derivative of benzoic acid with a chlorine atom replacing one of the hydrogen atoms on the phenyl ring. 3-CPMB has a melting point of 82-84°C and a boiling point of 269-270°C. It is soluble in organic solvents and slightly soluble in water. 3-CPMB is used in various scientific research applications and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. It has also been used to study the effects of certain drugs on the body. In addition, 3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% has been used to investigate the effects of certain environmental pollutants on the environment.
Mécanisme D'action
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% is known to inhibit the growth of certain bacteria, fungi, and viruses by inhibiting the enzymes that are responsible for their growth. It binds to the active site of the enzyme and prevents it from functioning properly. This prevents the bacteria, fungi, or virus from replicating and thus inhibits their growth.
Biochemical and Physiological Effects
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to reduce inflammation and to act as an antioxidant. It has also been found to have anti-cancer properties and to reduce the risk of certain cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively inexpensive and can be used in a variety of research applications. However, there are some limitations to using 3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% in lab experiments. It is not very soluble in water and can be toxic if not used in the proper concentrations.
Orientations Futures
There are a number of potential future directions for research using 3-(3-Chlorophenyl)-2-methylbenzoic acid, 95%. These include further investigation into its anti-cancer properties, its potential to inhibit the growth of certain bacteria, fungi, and viruses, and its potential to reduce inflammation and act as an antioxidant. Additionally, further research could be done into its potential to reduce the risk of certain cardiovascular diseases. Other potential avenues of research include its potential to act as a pesticide and its potential to be used as a food additive.
Méthodes De Synthèse
3-(3-Chlorophenyl)-2-methylbenzoic acid, 95% can be synthesized by reacting 3-chlorobenzoic acid and 2-methylbenzene in an aqueous solution with a catalyst. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The product is then treated with an acid and the resulting precipitate is collected and dried.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZOCSAGIPHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689548 |
Source


|
| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-46-8 |
Source


|
| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


